![molecular formula C22H24N2O2 B14729800 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol CAS No. 6342-13-8](/img/structure/B14729800.png)
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is an organic compound with the molecular formula C22H24N2O2 It contains two benzylamino groups attached to a benzene ring, which also has two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benzene-1,4-diol (hydroquinone).
Benzylation: The hydroxyl groups of hydroquinone are protected, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Aminomethylation: The benzylated intermediate undergoes aminomethylation using formaldehyde and benzylamine under acidic conditions to introduce the benzylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl chloride in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(benzylamino)methyl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The hydroxyl groups can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-diol (Hydroquinone): Lacks the benzylamino groups.
2,5-Diaminotoluene: Contains amino groups instead of benzylamino groups.
N,N’-Bis(benzyl)ethylenediamine: Contains a different backbone structure.
Uniqueness
2,5-Bis[(benzylamino)methyl]benzene-1,4-diol is unique due to the presence of both benzylamino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
6342-13-8 |
|---|---|
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2,5-bis[(benzylamino)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H24N2O2/c25-21-12-20(16-24-14-18-9-5-2-6-10-18)22(26)11-19(21)15-23-13-17-7-3-1-4-8-17/h1-12,23-26H,13-16H2 |
InChI-Schlüssel |
AZVNFJXPILGXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC(=C(C=C2O)CNCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


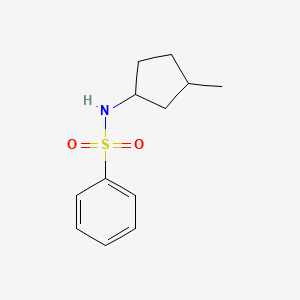

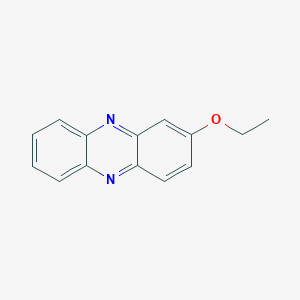
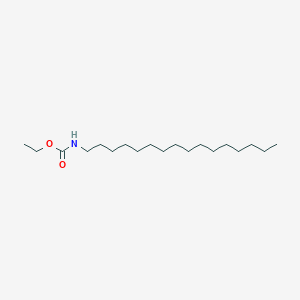
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
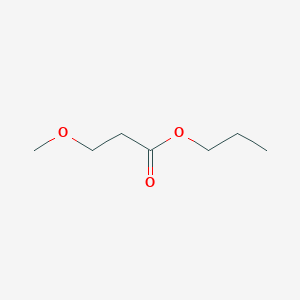
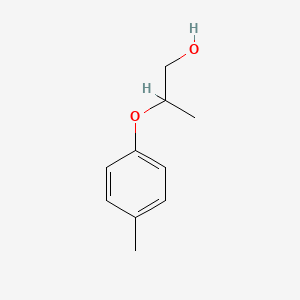

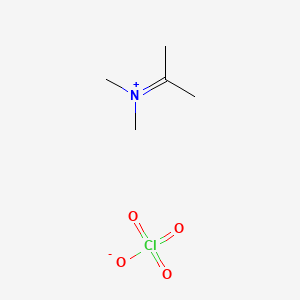
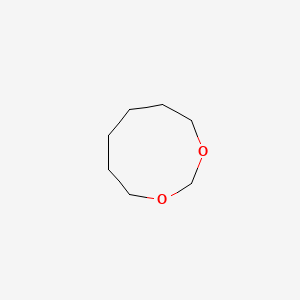
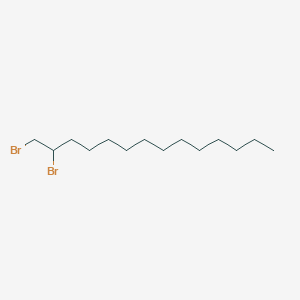
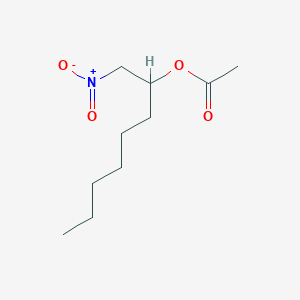
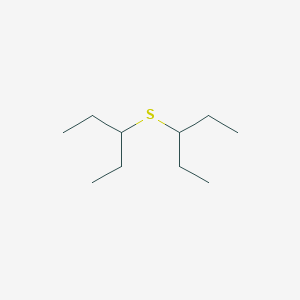
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
